

Disperse Yellow 232 molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

[Get Quote](#)

Technical Guide: Disperse Yellow 232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Disperse Yellow 232**. It also explores the potential biological activity of this coumarin-based dye, focusing on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

Core Compound Data

Disperse Yellow 232, a synthetic dye belonging to the coumarin class of compounds, is recognized for its fluorescent properties and has applications in both the textile industry and biomedical research.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₃	[2]
Molecular Weight	368.81 g/mol	[2]
IUPAC Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one	[3]
CAS Number	35773-43-4	
Synonyms	C.I. 55165, Solvent Yellow 160:1	
Appearance	Yellow powder	
Melting Point	195-196 °C	
Boiling Point	575.4±60.0 °C at 760 Torr	

Experimental Protocols

Synthesis of Disperse Yellow 232: One-Pot Reaction

A reported method for the synthesis of **Disperse Yellow 232** and its derivatives involves a one-pot reaction that simplifies the process, increases yield, and reduces cost compared to multi-step approaches.[4]

Materials:

- Ethyl cyanoacetate
- 4-N,N-diethylamino salicylaldehyde
- 4-chloro-2-aminophenol (as the o-aminophenol derivative)
- Aprotic polar solvent (e.g., Dimethylformamide - DMF)
- Organic acid or organic base catalyst (e.g., piperidine)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl cyanoacetate, 4-N,N-diethylamino salicylaldehyde, and 4-chloro-2-aminophenol in an aprotic polar solvent.
- Add a catalytic amount of an organic acid or base.
- Heat the mixture to reflux and maintain the reaction for 10 to 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The product can be isolated through standard post-treatment procedures, which may include precipitation by adding a non-solvent, followed by filtration, washing, and drying.

Analytical Protocol: LC-MS/MS for Detection in Textiles

The following protocol outlines a general procedure for the extraction and analysis of **Disperse Yellow 232** from textile samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[\[5\]](#)[\[6\]](#)[\[7\]](#)

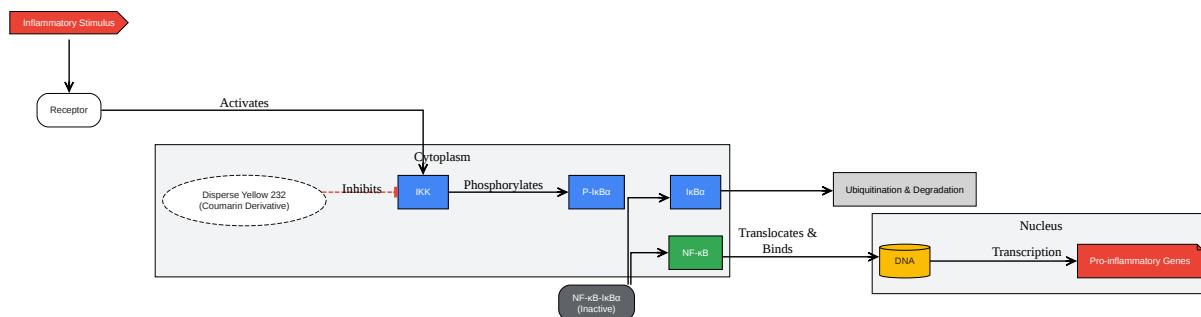
Materials:

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Textile sample
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 µm PTFE)

- LC-MS/MS system with a C18 reversed-phase column

Procedure:

1. Sample Extraction: a. Cut approximately 1 gram of the textile sample into small pieces. b. Place the sample in a flask and add 20 mL of methanol. c. Sonicate the sample in an ultrasonic bath for 30 minutes at 50°C.[\[6\]](#) d. Centrifuge the extract at 10,000 rpm for 10 minutes.[\[6\]](#) e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.[\[6\]](#)


2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from high aqueous to high organic content to ensure separation.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Biological Activity and Signaling Pathway

Coumarin derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.[\[8\]](#)[\[9\]](#)[\[10\]](#) Studies on similar 7-substituted coumarin compounds suggest that a potential mechanism for this anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[9\]](#) This pathway is a key regulator of the inflammatory response.

Inhibition of NF-κB Signaling Pathway by Coumarin Derivatives

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the NF-κB signaling pathway by **Disperse Yellow 232**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Yellow 232 | 35773-43-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CN1760194A - Method for synthesizing 3-(5'-substitution-2-benzoxazole group)-7-diethyl amino group H-1-benzopyrans-2-ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Disperse Yellow 232 molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139963#disperse-yellow-232-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

